molecular formula C11H19N3O2 B7931259 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7931259
M. Wt: 225.29 g/mol
InChI Key: QCAHFBJTQAUGNZ-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.

    Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Cyclopropylation: The cyclopropyl group is introduced using cyclopropyl bromide or other cyclopropylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • **N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • **N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide, a compound with the CAS number 1353969-64-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18N2O
  • Molecular Weight : 210.28 g/mol
  • InChI Key : QCAHFBJTQAUGNZ-UHFFFAOYNA-N
  • Predicted Boiling Point : 432.2 ± 45.0 °C
  • Density : 1.21 ± 0.1 g/cm³
  • pKa : 8.17 ± .

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The compound's structure suggests potential interactions with the central nervous system (CNS) and inflammatory pathways.

Potential Targets

  • Neurotransmitter Receptors : It may modulate the activity of neurotransmitter systems, particularly those involving acetylcholine and glutamate.
  • Inflammatory Mediators : The compound could influence pathways related to cytokine release and inflammatory responses.

Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit anticonvulsant activity. For example, studies have shown that certain pyrrolidine derivatives can significantly reduce seizure activity in animal models by modulating excitatory neurotransmission pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated varying degrees of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential for development as an antibacterial agent .

Case Study 1: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant effects of this compound in a mouse model using the pentylenetetrazol (PTZ) induced seizure test. The results indicated that the compound significantly increased the latency to seizure onset and reduced the duration of seizures compared to control groups .

Case Study 2: Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values were recorded, showing effective inhibition at concentrations as low as 0.01 mg/mL against E. coli .

Research Findings Summary

Biological Activity Effect Observed Reference
AnticonvulsantIncreased latency to seizure onset
AntimicrobialEffective against S. aureus and E. coli (MIC = 0.01 mg/mL)

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14(9-2-3-9)10-4-5-13(7-10)11(16)6-12/h9-10H,2-7,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHFBJTQAUGNZ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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